molecular formula C14H10O4 B12372721 Majoranaquinone

Majoranaquinone

Cat. No.: B12372721
M. Wt: 242.23 g/mol
InChI Key: BMFBGDWXUYHRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Majoranaquinone can be isolated from the chloroform extract of Origanum majorana through bioassay-guided isolation. The structures of the isolated compounds are determined using one- and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Majoranaquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Majoranaquinone exerts its effects primarily through the inhibition of bacterial efflux pumps and biofilm formation. The compound targets bacterial cell membranes, disrupting their integrity and preventing the formation of protective biofilms. This action enhances the susceptibility of bacteria to other antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Majoranaquinone stands out due to its potent inhibition of bacterial efflux pumps and biofilm formation, which are critical factors in bacterial resistance. Its effectiveness against multiple bacterial strains and its natural origin make it a unique and valuable compound for antimicrobial research .

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

3-(hydroxymethyl)-2-methylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O4/c1-7-10(6-15)11-12(16)8-4-2-3-5-9(8)13(17)14(11)18-7/h2-5,15H,6H2,1H3

InChI Key

BMFBGDWXUYHRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.